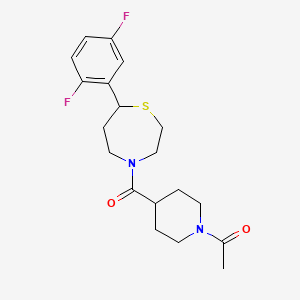
1-(4-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)piperidin-1-yl)ethanone” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring containing one nitrogen and one sulfur atom. It also has a difluorophenyl group, which is a phenyl ring (a six-membered carbon ring) with two fluorine atoms attached, and a piperidinyl group, which is a six-membered ring containing one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazepane, difluorophenyl, and piperidinyl groups would give the molecule a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the carbonyl group (C=O) is often involved in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific molecular structure .Scientific Research Applications
Synthesis and Chemical Characterization
- The synthesis of related compounds involves starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate to prepare derivatives through processes such as amidation, Friedel-Crafts acylation, and hydration, yielding reasonable overall yields and providing insights into structural identification through NMR techniques (Zheng Rui, 2010).
- Microwave-assisted synthesis techniques have been explored to produce derivatives efficiently, showcasing the utility of modern synthetic approaches in creating complex molecules with potential antibacterial activity (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).
Molecular and Structural Studies
- Detailed structural analyses through single crystal X-ray diffraction reveal that certain derivatives exhibit specific conformations and intermolecular hydrogen bonding, contributing to the understanding of molecular interactions and stability (C. S. Karthik et al., 2021).
- The study of hydrogen-bonding patterns in enaminones highlights the significance of intra- and intermolecular interactions in defining the structural and crystalline properties of related compounds, offering insights into their chemical behavior (James L. Balderson et al., 2007).
Potential Biological Activities
- Investigations into the antimicrobial activities of derivatives have identified compounds with promising antibacterial and antifungal properties, indicating potential applications in developing new therapeutic agents (L. Mallesha, K. Mohana, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[4-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F2N2O2S/c1-13(24)22-7-4-14(5-8-22)19(25)23-9-6-18(26-11-10-23)16-12-15(20)2-3-17(16)21/h2-3,12,14,18H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKHTORPECVXJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

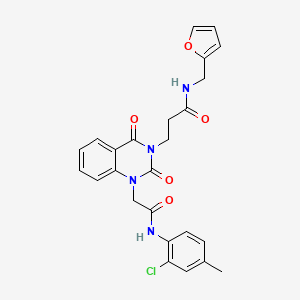
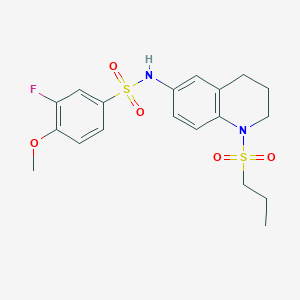
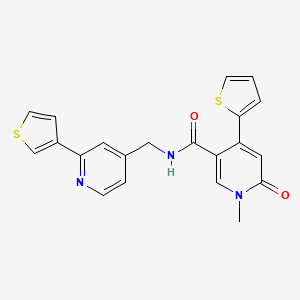
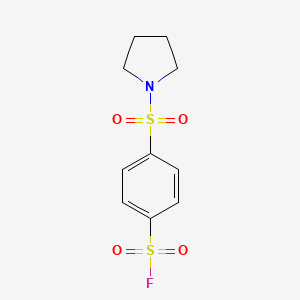
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2461978.png)
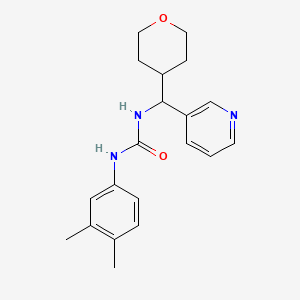
![2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2461982.png)
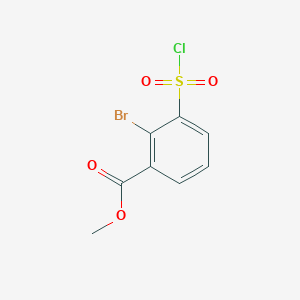
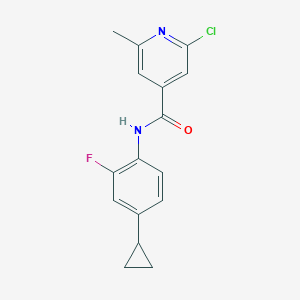
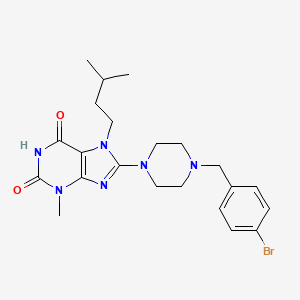
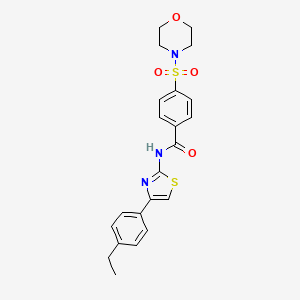
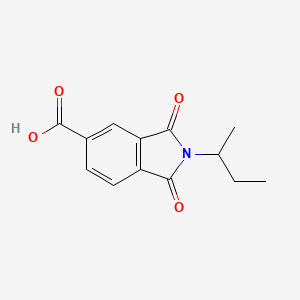
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2461991.png)
![2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2461992.png)